molecular formula C11H10ClNO3 B1394385 [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate CAS No. 1221791-61-2

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate

Cat. No. B1394385
M. Wt: 239.65 g/mol
InChI Key: FJNOZCZSXVOKSP-UHFFFAOYSA-N
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Description

“[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate” is a chemical compound . It is a derivative of benzoxazole, a class of compounds that have gained importance in recent years due to their use in the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives, such as “[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate”, often involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . This method is used to synthesize the initial benzoxazole compound, which can then be further modified to create the desired derivative .


Molecular Structure Analysis

The molecular formula of “[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate” is C11H10ClNO3 . The InChI string, which provides a unique representation of its molecular structure, is 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7 (6)11-8/h1-4H,5H2 .


Physical And Chemical Properties Analysis

The molecular weight of “[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate” is 167.59 g/mol . It has a topological polar surface area of 26 Ų, indicating its polarity . Other physical and chemical properties such as melting point, boiling point, and solubility have not been reported in the available literature.

Scientific Research Applications

Synthesis and Precursor Functions

  • [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate is used in the synthesis of various pharmacologically active compounds. Khodot and Rakitin (2022) discussed the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of 3,5-disubstituted benzoxazoles (Khodot & Rakitin, 2022).

Application in Heparanase Inhibition

  • Courtney et al. (2005) identified benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors, crucial for anti-angiogenic properties and potential applications in in vivo models (Courtney et al., 2005).

Antimicrobial Activity

  • Balaswamy et al. (2012) synthesized benzoxazole derivatives that were tested for antimicrobial activity, indicating the potential of benzoxazole compounds in addressing microbial infections (Balaswamy et al., 2012).

Fluorescence and Photonics

  • Harishkumar, Mahadevan, and Masagalli (2012) developed a novel method for preparing fluorescent benzoxazol derivatives, highlighting their applications in photonics and electronics due to their high photo-stability and luminophore efficiency (Harishkumar et al., 2012).

Anti-nociceptive and Anti-inflammatory Activities

  • Doğruer et al. (1998) tested benzoxazolone acetic acid derivatives for anti-nociceptive and anti-inflammatory activities, suggesting their potential in pain relief and inflammation control (Doğruer et al., 1998).

Electrochemistry and Chemiluminescence

  • Zhao et al. (2015) studied the electrochemistry and electrogenerated chemiluminescence of benzoxazole derivatives, exploring their substituent effects on electrochemical properties, which is vital for future research in electronics and photonics (Zhao et al., 2015).

properties

IUPAC Name

[2-(chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(14)15-6-8-2-3-10-9(4-8)13-11(5-12)16-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOZCZSXVOKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677767
Record name [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate

CAS RN

1221791-61-2
Record name [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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